molecular formula C6H14N2O B166839 4-(Aminomethyl)piperidin-4-ol CAS No. 1249066-38-3

4-(Aminomethyl)piperidin-4-ol

Cat. No. B166839
M. Wt: 130.19 g/mol
InChI Key: ZDHMXTGSYSKPDQ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)piperidin-4-ol is a compound with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol . It is also known by other names such as 4-aminomethyl-4-hydroxypiperidine . It is a trifunctional amine used for the preparation of linear poly(amido amine)s, which form micelles for controlled delivery of drugs .


Synthesis Analysis

An efficient, formal [4 + 2] synthesis of synthetically valuable piperidin-4-ones from secondary amines in two steps has been achieved via a key gold catalysis without the purification of tertiary amine intermediates . This reaction is selective toward the less-substituted alkyl group and shows moderate to excellent diastereoselectivities .


Molecular Structure Analysis

The InChI code for 4-(Aminomethyl)piperidin-4-ol is 1S/C6H14N2O/c7-5-6(9)1-3-8-4-2-6/h8-9H,1-5,7H2 . The compound has a topological polar surface area of 58.3 Ų and a complexity of 89.1 .


Chemical Reactions Analysis

The compound has been used in the synthesis of piperidin-4-ones via Au catalysis . It has also been used as a linker for the synthesis of dendron-OMS hybrids .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 130.19 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 130.110613074 g/mol .

Scientific Research Applications

Piperidine derivatives are utilized in various scientific fields, particularly in pharmaceutical research . They play a significant role in drug design and are present in more than twenty classes of pharmaceuticals . Here are some general applications:

  • Pharmaceutical Research
    • Summary of Application : Piperidine derivatives are used in the synthesis of various drugs . They have shown important pharmacophoric features and are utilized in different therapeutic applications .
    • Methods of Application : The synthesis of piperidine derivatives involves various intra- and intermolecular reactions . Specific methods and technical details would depend on the particular derivative being synthesized.
    • Results or Outcomes : Piperidine derivatives have been found to have a wide range of biological activities. They are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
  • Natural Occurring Piperidine-Based Compounds
    • Summary of Application : Piperidine-based compounds occur naturally in various plants and have a wide range of biological activities . For example, Piperine, a piperidine derivative found in plants of the Piperaceae family, shows powerful antioxidant action and has activity against cancer, inflammation, hypertension, and asthma .
    • Results or Outcomes : Piperidine-based compounds have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
  • Synthesis of Biologically Active Compounds
    • Summary of Application : Piperidine derivatives are used in the synthesis of biologically active compounds . They are key components in the construction of drugs and are present in more than twenty classes of pharmaceuticals .
    • Methods of Application : The synthesis of piperidine derivatives involves various intra- and intermolecular reactions . Specific methods and technical details would depend on the particular derivative being synthesized and the intended biological activity.
    • Results or Outcomes : Piperidine derivatives have been found to exhibit a wide range of biological activities. They are used in the synthesis of anticancer agents, drugs for Alzheimer’s disease therapy, antibiotics, analgesics, antipsychotics, antioxidants, and more .

Safety And Hazards

The compound has been associated with hazard statements H302, H315, H318, and H335 . Precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Future Directions

The compound has potential in the synthesis of valuable piperidin-4-ones from secondary amines . Its synthetic potential in alkaloid synthesis has been demonstrated in a highly diastereoselective synthesis of (±)-cermizine C .

properties

IUPAC Name

4-(aminomethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c7-5-6(9)1-3-8-4-2-6/h8-9H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHMXTGSYSKPDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)piperidin-4-ol

Synthesis routes and methods

Procedure details

The synthesis of 1-oxa-4,9-diaza-spiro[5.5]undecan-3-ones is described in Scheme 8A (see R. D. Clark, J. M. Caroon, D. B. Repke, A. M. Strosberg, S. M. Bitter, M. D. Okada, A. D. Michel, R. L. Whiting, J. Med. Chem. 1983, 26, 855). N-protected 4-methylenepiperidine epoxides like benzyl 1-oxa-6-aza-spiro[2.5]octane-6-carboxylate are opened by heating with a methanolic solution of ammonia to give the corresponding 4-aminomethyl-4-hydroxypiperidine. The spiro-bicyclic nucleus is formed by the following condensation with chloroacetyl chloride. After removal of the benzyloxycarbonyl group with HBr in acetic acid the spiropiperidine is acylated with 4-cyanobenzoyl chloride. The subsequent steps of alkylation with ω-halogenoalkanoates, formation of the amidine, and cleavage of the ester are carried out as described in the previous Schemes.
[Compound]
Name
1-oxa-4,9-diaza-spiro[5.5]undecan-3-ones
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reactant
Reaction Step One
[Compound]
Name
4-methylenepiperidine epoxides
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BR Taft, F Yokokawa, T Kirrane, AC Mata… - Journal of Medicinal …, 2022 - ACS Publications
A series of 5-aryl-2-amino-imidazothiadiazole (ITD) derivatives were identified by a phenotype-based high-throughput screening using a blood stage Plasmodium falciparum (Pf) growth …
Number of citations: 14 pubs.acs.org

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